molecular formula C13H16ClNO2 B14138690 8-(3-Chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane

8-(3-Chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B14138690
M. Wt: 253.72 g/mol
InChI Key: QXXSGCAYQHDQJJ-UHFFFAOYSA-N
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Description

8-(3-Chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane is a heterocyclic compound featuring a spirocyclic core (1,4-dioxa-8-azaspiro[4.5]decane) with a 3-chlorophenyl substituent. The spirocyclic scaffold combines a piperidine ring fused with a 1,4-dioxane moiety, creating a rigid bicyclic structure. The 3-chlorophenyl group introduces moderate lipophilicity and electronic effects due to the chlorine atom’s electronegativity. This compound is part of a broader class of spirocyclic derivatives studied for applications in medicinal chemistry, including enzyme inhibition, tumor imaging, and receptor targeting .

Properties

Molecular Formula

C13H16ClNO2

Molecular Weight

253.72 g/mol

IUPAC Name

8-(3-chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane

InChI

InChI=1S/C13H16ClNO2/c14-11-2-1-3-12(10-11)15-6-4-13(5-7-15)16-8-9-17-13/h1-3,10H,4-9H2

InChI Key

QXXSGCAYQHDQJJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12OCCO2)C3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-Chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves the formation of the spirocyclic core followed by the introduction of the chlorophenyl group. One common method involves the reaction of a suitable diol with a nitrogen-containing compound under acidic conditions to form the spirocyclic core. The chlorophenyl group is then introduced through a substitution reaction using a chlorinated aromatic compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

8-(3-Chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced spirocyclic compounds.

    Substitution: Formation of various substituted spirocyclic compounds depending on the nucleophile used.

Scientific Research Applications

8-(3-Chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(3-Chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituent Key Structural Features Molecular Weight (g/mol) Key Applications References
8-(3-Chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane 3-Chlorophenyl Chlorine provides moderate lipophilicity and electron-withdrawing effects. ~253.7 (calculated) Potential enzyme inhibition, receptor modulation.
8-(3-(5-Fluoro-1H-indol-2-yl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane 3-(5-Fluoroindolyl)phenyl Fluorine enhances metabolic stability; indole enables π-π interactions. 356.4 p97 ATPase inhibition (anticancer target).
8-(4-Iodophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone 4-Iodophenyl Iodine adds bulk and potential for radiopharmaceutical applications. ~401.2 Intermediate for radiolabeled probes.
8-(4-Methyl-2-phenylpiperazin-1-yl)sulfonyl derivative Piperazinyl-sulfonyl Sulfonyl group increases polarity and solubility. 326.4 Sulfamide synthesis; potential CNS targeting.
8-(Pyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane Pyridin-4-yl Basic nitrogen improves aqueous solubility. 220.3 Unspecified, likely receptor ligands.
8-[5-(4-Fluorophenyl)pyrimidin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane 5-(4-Fluorophenyl)pyrimidinyl Fluorine and pyrimidine enhance binding specificity. ~329.3 Kinase inhibition (hypothesized).
8-(6-Chloro-3-pyridinyl)-1,4-dioxa-8-azaspiro[4.5]decane 6-Chloro-3-pyridinyl Chloropyridine modifies electronic properties. ~254.7 Unspecified; agrochemical or pharmaceutical intermediate.

Key Research Findings

  • Electronic Effects : Chlorine and fluorine substituents fine-tune electron density, impacting receptor binding .
  • Synthetic Efficiency : Microwave-assisted reactions achieve higher yields (>80%) compared to traditional heating .
  • Applications: Anticancer Agents: Indole and quinoline derivatives target enzymes like p97 and ALDH1A1 . Imaging Probes: 18F- and radioiodinated variants enable PET and SPECT imaging .

Biological Activity

8-(3-Chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique spirocyclic structure, which is characterized by the presence of a chlorophenyl group and a dioxa-azaspiro framework. The IUPAC name for this compound is 5-[(3-chlorophenyl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol. Its molecular formula is C19H21ClN4O3SC_{19}H_{21}ClN_4O_3S .

Antimicrobial Properties

Recent studies have indicated that 8-(3-Chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane exhibits significant antimicrobial activity. Specifically, it has been tested against various strains of bacteria and fungi. For instance, compounds with similar structural features have shown effectiveness against Mycobacterium abscessus with minimal inhibitory concentrations (MIC) as low as 0.125 µg/mL .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its cytotoxic effects on various human cancer cell lines including HCT-116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer). The IC50 values indicate that certain derivatives of the compound are more potent than established chemotherapeutics like doxorubicin .

Cell LineIC50 (µM)Comparison DrugReference
HCT-1165.0Doxorubicin
MCF-78.0Doxorubicin
A5496.55-Fluorouracil

The mechanism by which 8-(3-Chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane exerts its biological effects involves interaction with specific molecular targets within the cells. These interactions may lead to the modulation of various biological pathways, including apoptosis in cancer cells and disruption of bacterial cell wall synthesis in microbial infections .

Case Studies

Several case studies have highlighted the potential of this compound in therapeutic applications:

  • Antimycobacterial Activity : A study demonstrated that derivatives of the compound showed promising results against Mycobacterium tuberculosis through inhibition of the MmpL3 transporter, a critical component for mycobacterial cell wall integrity .
  • Cytotoxicity Evaluation : In another study involving multiple human cancer cell lines, compounds based on the spirocyclic structure were shown to induce significant cell death compared to controls, suggesting their potential as anticancer agents .

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